molecular formula C21H18O12 B194238 Kaempferol 3-glucuronide CAS No. 22688-78-4

Kaempferol 3-glucuronide

Cat. No.: B194238
CAS No.: 22688-78-4
M. Wt: 462.4 g/mol
InChI Key: FNTJVYCFNVUBOL-UHFFFAOYSA-N
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Description

Kaempferol-3-glucuronide is a flavonol glycoside, specifically a conjugated metabolite of kaempferol. It is known for its significant anti-inflammatory properties and is found naturally in various plants, including Fragaria species . This compound has garnered attention due to its potential therapeutic applications and its role in various biological processes.

Mechanism of Action

Target of Action

Kaempferol 3-glucuronide, a glucuronide metabolite of the flavonoid kaempferol, has been shown to directly target the AKT PH domain . The AKT pathway plays a crucial role in multiple cellular processes such as cell growth, proliferation, and survival .

Mode of Action

this compound interacts with its targets by activating the AKT/GSK3β signaling pathway . This activation leads to improved glucose metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AKT/GSK3β signaling pathway . The activation of this pathway can lead to various downstream effects, including the regulation of cell growth and survival, as well as improved glucose metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Earlier studies have demonstrated that the 3-glucuronide conjugate of kaempferol is the main component detected in plasma and urine . The urine excretion of consumed kaempferol was approximately 1.9% to 2.5% .

Result of Action

The activation of the AKT/GSK3β signaling pathway by this compound leads to improved glucose metabolism . This can result in various molecular and cellular effects, including the regulation of cell growth and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and efficacy of this compound can be enhanced through the development of nanoparticles as regulated drug delivery systems . This approach can help overcome the challenges associated with its poor water solubility, poor permeability, and poor bioavailability .

Biochemical Analysis

Biochemical Properties

Kaempferol 3-glucuronide interacts with various biomolecules, contributing to its biochemical properties. It has been shown to significantly inhibit pro-inflammatory mediators such as IL-1β, NO, PGE2, and LTB4 . It also upregulates the secretion of the anti-inflammatory cytokine IL-10 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce Akt activity in mouse liver homogenates and increase glucose consumption in HepG2 cells . It also has anti-inflammatory effects in LPS-induced RAW 264.7 cells and mice models .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to target the AKT PH domain and activate the AKT/GSK3β signaling pathway, thereby improving glucose metabolism .

Temporal Effects in Laboratory Settings

It has been shown to reduce inflammation in a dose-dependent manner both in vitro and in vivo .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce inflammation in a dose-dependent manner

Metabolic Pathways

It has been shown to influence the AKT/GSK3β signaling pathway, which plays a crucial role in cellular metabolism .

Transport and Distribution

It has been suggested that it is predominantly absorbed in the small intestine via active transport, passive diffusion, and facilitated diffusion .

Subcellular Localization

It has been suggested that it is predominantly absorbed in the small intestine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol-3-glucuronide typically involves the glucuronidation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferases (UGTs) to transfer glucuronic acid to kaempferol. Chemical synthesis often involves the use of glucuronic acid derivatives under acidic or basic conditions to facilitate the conjugation.

Industrial Production Methods: Industrial production of kaempferol-3-glucuronide may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms express UGTs to produce the compound. Alternatively, chemical synthesis on a large scale can be optimized for higher yields and purity, using advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: Kaempferol-3-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the glucuronic acid moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may involve nucleophiles such as thiols or amines under basic or neutral pH.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield kaempferol quinones, while reduction can produce kaempferol alcohols.

Scientific Research Applications

Kaempferol-3-glucuronide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Kaempferol-3-glucuronide can be compared with other flavonol glycosides such as quercetin-3-glucuronide and myricetin-3-glucuronide:

    Quercetin-3-glucuronide: Similar in structure but differs in the hydroxylation pattern on the flavonoid backbone. It also exhibits anti-inflammatory and antioxidant properties.

    Myricetin-3-glucuronide: Contains additional hydroxyl groups, which may enhance its antioxidant capacity but also affect its solubility and bioavailability.

Kaempferol-3-glucuronide is unique due to its specific glucuronidation pattern, which influences its biological activity and therapeutic potential.

Biological Activity

Kaempferol 3-glucuronide (K3G) is a flavonoid glycoside derived from kaempferol, a natural compound found in various plants. This article explores the biological activity of K3G, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

K3G is primarily formed through the glucuronidation of kaempferol, a process that enhances its solubility and bioavailability. This modification is crucial as it influences the pharmacokinetics and biological efficacy of the compound. Research indicates that K3G exhibits various biological activities, including antioxidant , anti-inflammatory , and anticancer properties.

Antioxidant Activity

K3G has demonstrated significant antioxidant capabilities. It reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In studies involving diabetic rats, K3G improved plasma glucose levels and restored antioxidant status, indicating its protective role against oxidative damage .

Anti-inflammatory Effects

K3G exhibits potent anti-inflammatory properties. It has been shown to reduce inflammation in various models, including carrageenan-induced paw edema in mice. The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies on RAW 264.7 macrophages revealed that K3G significantly decreased nitric oxide production and suppressed NF-kB activation .

Anticancer Potential

K3G's anticancer effects have been explored in several studies. It inhibits cell proliferation and induces apoptosis in various cancer cell lines, including breast, colon, and gastric cancers. Mechanistically, K3G disrupts cell cycle progression by downregulating cyclins (e.g., cyclin D1) and upregulating cyclin-dependent kinase inhibitors (e.g., p21) . Additionally, K3G has been shown to inhibit tumor growth in vivo in xenograft models .

The biological activities of K3G are attributed to several mechanisms:

  • Antioxidant Defense : K3G enhances the body's antioxidant defenses by increasing the expression of genes involved in detoxification and antioxidant enzyme synthesis.
  • Inflammatory Pathway Modulation : By inhibiting key signaling molecules involved in inflammation (like NF-kB), K3G reduces the expression of inflammatory mediators.
  • Cell Cycle Regulation : K3G affects cell cycle checkpoints, leading to reduced proliferation of cancer cells.

Case Studies

  • Diabetic Rats Study :
    • Objective : To assess the antioxidant effects of K3G.
    • Findings : K3G supplementation significantly lowered oxidative stress markers and improved glucose metabolism .
  • Inflammation Model :
    • Objective : To evaluate anti-inflammatory effects in a carrageenan-induced edema model.
    • Findings : K3G reduced paw edema significantly compared to controls, demonstrating its potential for treating inflammatory conditions .
  • Cancer Cell Lines :
    • Objective : To investigate anticancer properties.
    • Findings : K3G inhibited proliferation in breast cancer cells by inducing apoptosis and cell cycle arrest .

Data Summary

Biological ActivityExperimental ModelKey Findings
AntioxidantDiabetic RatsImproved plasma glucose; restored antioxidant levels
Anti-inflammatoryCarrageenan ModelReduced paw edema; decreased cytokine levels
AnticancerVarious Cell LinesInduced apoptosis; inhibited cell proliferation

Properties

IUPAC Name

6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTJVYCFNVUBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferol 3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22688-78-4
Record name Kaempferol 3-O-β-D-glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Kaempferol 3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 190.5 °C
Record name Kaempferol 3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol 3-glucuronide
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Kaempferol 3-glucuronide
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Kaempferol 3-glucuronide
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Kaempferol 3-glucuronide
Reactant of Route 5
Kaempferol 3-glucuronide
Reactant of Route 6
Kaempferol 3-glucuronide

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